2-(5-Ethyl-5,6-dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-4-nitrophenol
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Overview
Description
2-(5-ETHYL-5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLIN-6-YL)-4-NITROPHENOL is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-ETHYL-5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLIN-6-YL)-4-NITROPHENOL typically involves multi-step reactions starting from readily available starting materials. One common approach involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone to form the benzimidazole core. This is followed by cyclization with a suitable reagent to form the quinazoline ring. The nitro group is introduced through nitration reactions using nitric acid or other nitrating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(5-ETHYL-5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLIN-6-YL)-4-NITROPHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.
Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or acylated phenolic compounds.
Scientific Research Applications
2-(5-ETHYL-5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLIN-6-YL)-4-NITROPHENOL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(5-ETHYL-5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLIN-6-YL)-4-NITROPHENOL involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole and pimobendan, which are used as therapeutic agents.
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents.
Uniqueness
2-(5-ETHYL-5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLIN-6-YL)-4-NITROPHENOL is unique due to its fused ring system that combines the structural features of both benzimidazole and quinazoline
Properties
Molecular Formula |
C22H18N4O3 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-(5-ethyl-6H-benzimidazolo[1,2-c]quinazolin-6-yl)-4-nitrophenol |
InChI |
InChI=1S/C22H18N4O3/c1-2-24-18-9-5-3-7-15(18)21-23-17-8-4-6-10-19(17)25(21)22(24)16-13-14(26(28)29)11-12-20(16)27/h3-13,22,27H,2H2,1H3 |
InChI Key |
VXZAZQDSIRDWLB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(N2C3=CC=CC=C3N=C2C4=CC=CC=C41)C5=C(C=CC(=C5)[N+](=O)[O-])O |
Origin of Product |
United States |
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